4,5-Dimethyl-2-oxazolidinone

Description

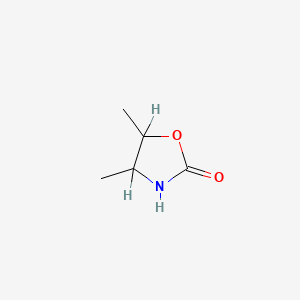

Structure

3D Structure

Properties

CAS No. |

58628-98-1 |

|---|---|

Molecular Formula |

C5H9NO2 |

Molecular Weight |

115.13 g/mol |

IUPAC Name |

4,5-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO2/c1-3-4(2)8-5(7)6-3/h3-4H,1-2H3,(H,6,7) |

InChI Key |

DXRZFYKVFKAPCE-UHFFFAOYSA-N |

SMILES |

CC1C(OC(=O)N1)C |

Canonical SMILES |

CC1C(OC(=O)N1)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure and Architecture of 4,5-Dimethyl-2-oxazolidinone

Executive Summary

4,5-Dimethyl-2-oxazolidinone is a five-membered heterocyclic carbamate employed as a chiral scaffold in asymmetric synthesis and medicinal chemistry.[1] Structurally, it belongs to the class of 1,3-oxazolidin-2-ones , characterized by a planar carbamate region and a puckered alkane backbone. Its utility stems from the rigid stereochemical environment created by the vicinal methyl groups at the C4 and C5 positions, which can direct the facial selectivity of reactions when the nitrogen atom is acylated (e.g., in Evans-type aldol condensations).

This guide provides a comprehensive structural analysis, detailing the molecule's stereochemical permutations, synthetic pathways, and conformational dynamics.

Molecular Architecture & Connectivity

Core Structure

The molecule consists of a 5-membered ring containing oxygen (position 1) and nitrogen (position 3), with a carbonyl group at position 2. Methyl substituents are located at positions 4 and 5.[1][2]

-

IUPAC Name: 4,5-Dimethyl-1,3-oxazolidin-2-one

-

Molecular Formula:

[3][4] -

Molecular Weight: 115.13 g/mol

-

Key Functional Group: Cyclic Carbamate (Urethane)

Stereochemical Permutations

Unlike the symmetric imidazolidinones, the oxazolidinone ring is chemically anisotropic due to the presence of heteroatoms (O vs. N). Consequently, the C4 and C5 positions are non-equivalent, preventing the formation of meso compounds even in the cis configuration.

The molecule exists as two diastereomeric pairs, each consisting of two enantiomers:

| Configuration | Relative Stereochemistry | Description |

| Cis | Methyl groups reside on the same face of the ring. High steric steric bulk on one face; open on the other. | |

| Trans | Methyl groups reside on opposite faces. Minimizes vicinal steric clash but provides less facial discrimination in auxiliary applications. |

Note: The cis isomer is often preferred for auxiliary applications because the syn-methyl groups create a distinct "wall" that blocks one face of the molecule effectively.

Conformational Analysis

Ring Puckering and Planarity

The 2-oxazolidinone ring is not perfectly planar. While the carbamate segment (

-

Carbamate Sector: The

moiety is planar. The nitrogen atom is essentially -

Alkane Sector (

): The ring adopts a slight envelope conformation . Typically,

Resonance Stabilization

The stability of the ring is derived from the resonance interaction of the nitrogen lone pair:

Synthesis & Structural Verification

The synthesis of 4,5-dimethyl-2-oxazolidinone relies on the cyclization of 3-aminobutan-2-ol . The stereochemistry of the product is strictly dictated by the stereochemistry of the amino alcohol precursor, as the cyclization typically proceeds with retention of configuration.

Synthetic Pathway (Graphviz)

Figure 1: Synthetic workflow for 4,5-dimethyl-2-oxazolidinone showing conservation of stereochemistry.

Protocol: Cyclization via Carbonyl Diimidazole (CDI)

This method avoids the use of toxic phosgene and is suitable for bench-scale synthesis.

-

Reagents: (2R,3S)-3-aminobutan-2-ol (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve amino alcohol in dry DCM under Argon.

-

Add CDI portion-wise at 0°C.

-

Allow to warm to room temperature and stir for 12 hours.

-

Mechanism: The amino group attacks CDI to form an imidazole-carboxamide intermediate. The hydroxyl group then attacks the carbonyl, displacing imidazole and closing the ring.

-

-

Purification: Wash with dilute HCl (to remove imidazole), dry over

, and recrystallize from EtOAc/Hexanes.

Structural Verification (NMR Data)

The structure is confirmed via

| Proton | Chemical Shift ( | Multiplicity | Interpretation |

| H4 (N-CH) | 3.8 - 4.2 | Multiplet | Deshielded by Nitrogen. |

| H5 (O-CH) | 4.4 - 4.8 | Multiplet | Highly deshielded by Oxygen. |

| Me-4 | 1.1 - 1.3 | Doublet | Coupled to H4. |

| Me-5 | 1.2 - 1.4 | Doublet | Coupled to H5. |

| NH | 5.5 - 7.0 | Broad Singlet | Exchangeable; shift varies with concentration. |

-

Coupling Constant Rule: In 5-membered rings,

(typically 6-8 Hz) is often larger than

Applications in Asymmetric Synthesis

The Evans Auxiliary Principle

While the 4-isopropyl (Valine-derived) and 4-benzyl (Phenylalanine-derived) oxazolidinones are more common, the 4,5-dimethyl variant serves as a robust model for understanding Zimmerman-Traxler transition states .

When the nitrogen is acylated (e.g., with propionyl chloride) and enolized:

-

Z-Enolate Formation: The lithium enolate forms a chelated 6-membered transition state.

-

Facial Blockade: In the cis-4,5-dimethyl isomer, the C4-methyl group projects toward the reaction center, sterically shielding one face of the enolate.

-

Electrophile Approach: The aldehyde (in aldol reactions) or alkyl halide approaches from the face opposite the methyl group ("Anti-Evans" or "Evans" depending on specific auxiliary design).

Mechanistic Diagram (Graphviz)

Figure 2: Role of the oxazolidinone scaffold in directing asymmetric induction via transition state organization.

References

-

Evans, D. A., et al. (1982). "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Journal of the American Chemical Society.[7][8] Link

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876. Link

-

Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link

-

PubChem. (2025).[9][10] "2-Oxazolidinone, 4,4-dimethyl- Compound Summary." National Library of Medicine. Link(Note: Cited for structural analogy of dimethyl variants).

-

ChemicalBook. (2025). "NMR Spectrum of Oxazolidinone Derivatives." Link

Sources

- 1. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]

- 2. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]

- 3. 2-Oxazolidinone,4,4-dimethyl- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-Dimethyl-2-imidazolidinone(80-73-9) 1H NMR spectrum [chemicalbook.com]

- 7. Oxazolidinone synthesis [organic-chemistry.org]

- 8. Oxazolidine synthesis [organic-chemistry.org]

- 9. 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,5-Dimethyl-2,4-oxazolidinedione 695-53-4 [sigmaaldrich.com]

physical and chemical properties of 4,5-Dimethyl-2-oxazolidinone

The following technical guide details the physicochemical profile, synthesis, and applications of 4,5-Dimethyl-2-oxazolidinone , structured for researchers and drug development professionals.

Physicochemical Profiling, Synthetic Utility, and Application in Asymmetric Synthesis

Executive Summary

4,5-Dimethyl-2-oxazolidinone is a specialized heterocyclic scaffold belonging to the 2-oxazolidinone class.[1][2][3][4][5] While less ubiquitous than its 4-phenyl or 4-benzyl counterparts (Evans auxiliaries), this aliphatic derivative offers unique steric properties and electronic neutrality, making it a valuable chiral auxiliary and building block in medicinal chemistry. This guide provides a comprehensive technical analysis of its properties, synthesis from 3-amino-2-butanol, and utility in stereoselective alkylation and aldol reactions.

Chemical Identity & Stereochemistry

The core structure consists of a five-membered heterocyclic ring containing nitrogen and oxygen at the 1 and 3 positions relative to the carbonyl. The presence of methyl groups at the C4 and C5 positions introduces two stereogenic centers, allowing for four possible stereoisomers (two enantiomeric pairs).

| Parameter | Technical Detail |

| IUPAC Name | 4,5-Dimethyl-1,3-oxazolidin-2-one |

| Common Name | 4,5-Dimethyl-2-oxazolidinone |

| CAS Number | 58628-98-1 (Racemic/General) |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| SMILES | CC1OC(=O)NC1C |

| Stereoisomers | (4R,5S), (4S,5R) [cis]; (4R,5R), (4S,5S) [trans] |

Stereochemical Note: The cis-isomer is typically derived from threo-3-amino-2-butanol, while the trans-isomer is derived from erythro-3-amino-2-butanol. The specific stereochemistry dictates the facial selectivity in subsequent asymmetric transformations.

Physical Properties

The physicochemical profile of 4,5-dimethyl-2-oxazolidinone is defined by its rigid ring structure and hydrogen-bond donating (N-H) and accepting (C=O) capabilities.

| Property | Value / Characteristic | Contextual Insight |

| Physical State | Crystalline Solid | Forms white to off-white needles or powder upon recrystallization. |

| Melting Point | 90–92 °C | Lower than the phenyl analog (121 °C) due to lack of |

| Boiling Point | ~140 °C (at 15 mmHg) | High boiling point necessitates vacuum distillation for purification if not recrystallized. |

| Density | ~1.1 g/cm³ | Estimated value; consistent with compact heterocyclic rings. |

| Solubility | High: DCM, THF, EtOHLow: Hexanes, Water | Soluble in polar aprotic solvents suitable for lithiation (THF) and acylation (DCM). |

| pKa (N-H) | ~11.5–12.0 | Sufficiently acidic to be deprotonated by bases like |

Chemical Reactivity & Stability

As a cyclic carbamate, 4,5-dimethyl-2-oxazolidinone exhibits distinct reactivity patterns governed by the stability of the ring and the nucleophilicity of the nitrogen atom.

3.1 N-Acylation (Activation)

The nitrogen atom is the primary nucleophile. Upon deprotonation (e.g., with

-

Mechanism: Deprotonation increases the HOMO energy of the nitrogen, facilitating attack on the carbonyl carbon of the acid chloride.

-

Stability: The resulting imide-like structure is stable to chromatography but reactive enough to undergo transesterification or hydrolysis under specific conditions.

3.2 Hydrolysis & Ring Cleavage

-

Basic Hydrolysis: Treatment with LiOH/H₂O₂ cleaves the exocyclic N-acyl bond (recovering the auxiliary) but leaves the ring intact.

-

Strong Acid/Base: Prolonged exposure to refluxing NaOH or conc. HCl can cleave the endocyclic carbamate bond, reverting the molecule to the parent amino alcohol (3-amino-2-butanol) and CO₂.

Synthesis: From Precursor to Scaffold

The synthesis of 4,5-dimethyl-2-oxazolidinone is a classic example of cyclization using a "C1" source (phosgene equivalent) and a 1,2-amino alcohol. The stereochemistry of the starting material (3-amino-2-butanol) is conserved in the product.

Synthetic Workflow Diagram

The following diagram outlines the conversion of 3-amino-2-butanol to the oxazolidinone using Diethyl Carbonate (a greener alternative to Phosgene).

Caption: Cyclization of 1,2-amino alcohol with a carbonate source preserves stereochemistry.

Experimental Protocol: Carbonate-Mediated Cyclization

Standard Operating Procedure (SOP) for Lab Scale (100 mmol)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if removing ethanol azeotropically) or a simple distillation head.

-

Charging: Add 3-amino-2-butanol (8.9 g, 100 mmol), Diethyl carbonate (25 mL, ~200 mmol), and Potassium carbonate (1.4 g, 10 mmol, 0.1 equiv).

-

Reaction: Heat the mixture to 110–120 °C. Ethanol will begin to distill off.

-

Critical Control Point: Monitor the head temperature. As ethanol is removed, the reaction temperature will rise. Drive the reaction until ethanol evolution ceases (approx. 4–6 hours).

-

-

Workup: Cool the mixture to room temperature. Dilute with CH₂Cl₂ (100 mL) and wash with water (2 x 50 mL) to remove inorganic salts.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethyl Acetate/Hexanes (1:3) to yield white crystals.[6]

Applications in Drug Development

The primary utility of 4,5-dimethyl-2-oxazolidinone lies in its role as a Chiral Auxiliary (Evans-type). It induces stereochemical control in reactions occurring at the

Mechanism of Stereocontrol (Zimmerman-Traxler Model)

When an N-acyl oxazolidinone undergoes enolization (e.g., with LDA), the metal (Li) chelates between the enolate oxygen and the carbamate carbonyl oxygen. The bulky substituents at C4/C5 block one face of the enolate, forcing the electrophile (e.g., an aldehyde) to approach from the less hindered side.

Caption: Chelation-controlled enolization and facial selectivity in aldol reactions.

Comparative Advantage

-

Vs. 4-Phenyl (Evans): The 4,5-dimethyl scaffold is less sterically demanding than the phenyl or tert-butyl variants, making it useful for substrates where extreme bulk might retard the reaction rate, while still providing good diastereomeric ratios (dr).

-

Atom Economy: Lower molecular weight (115 vs 177 g/mol ) means less mass waste per mole of reaction.

Safety & Handling (MSDS Summary)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

Handling: Use in a fume hood. Avoid inhalation of dust.[7]

-

Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at room temperature.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides may form).

References

-

Synthesis via Carbonates: Process for producing 2-oxazolidinones.[8][9] European Patent EP0244810A1.

-

General Oxazolidinone Chemistry: Oxazolidinones as versatile scaffolds in medicinal chemistry. National Institutes of Health (NIH) / PMC.

-

Physical Data Verification: 2,2-Dimethyloxazolidine and related derivatives. ChemBlink (Cross-referenced for structural analogs).

-

Stereoselective Synthesis: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. MDPI Molecules.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 883291-40-5: 5-etil-4-hidroxi-3-[2-(5-metoxi-1H-indol-… [cymitquimica.com]

- 3. synchem.de [synchem.de]

- 4. CAS # 20515-62-2, 2,2-Dimethyloxazolidine, 2,2-Dimethyl-1,3-oxazolidine - chemBlink [chemblink.com]

- 5. US3033830A - Ring-substituted n-allyl-2-oxazolidinone compounds and polymers thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. echemi.com [echemi.com]

- 8. Oxazolidinone synthesis [organic-chemistry.org]

- 9. Oxazolidinone synthesis [organic-chemistry.org]

4,5-Dimethyl-2-oxazolidinone mechanism of action in organic reactions.

An In-Depth Technical Guide to the Mechanism of Action of cis-4,5-Disubstituted-2-Oxazolidinones in Asymmetric Synthesis

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical development where the chirality of a molecule is intrinsically linked to its biological activity. Chiral auxiliaries represent a robust and reliable strategy for achieving high levels of stereocontrol. Among these, the oxazolidinone family, pioneered by David A. Evans, has proven to be exceptionally effective and versatile. This technical guide provides an in-depth exploration of the mechanism of action of cis-4,5-disubstituted-2-oxazolidinones, with a particular focus on the 4,5-dimethyl derivative and its close analogue, (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone. We will dissect the underlying principles of stereocontrol, provide field-proven experimental insights, and present detailed protocols for their application in key carbon-carbon bond-forming reactions.

The Architectural Logic of cis-4,5-Disubstituted-2-Oxazolidinones

Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The efficacy of an auxiliary is dictated by its ability to create a highly ordered, sterically biased environment around the reactive center. The cis-4,5-disubstituted-2-oxazolidinone framework is exquisitely designed for this purpose.

Derived from readily available amino alcohols, such as L-threonine or (1S,2R)-norephedrine, these auxiliaries possess a rigid five-membered ring structure. The key to their stereodirecting power lies in the substituents at the C4 and C5 positions. In a cis configuration (e.g., (4S,5R)), these substituents project from the same face of the ring. Once an acyl group is attached to the nitrogen atom, this steric arrangement becomes the primary determinant for the facial selectivity of enolate reactions.

The general workflow for utilizing these auxiliaries follows a well-defined and reliable path, ensuring high diastereoselectivity and the eventual recovery of the valuable auxiliary.

Caption: General workflow for asymmetric synthesis using a chiral oxazolidinone auxiliary.

The Core Mechanism: Enolate Geometry and the Zimmerman-Traxler Model

The remarkable stereocontrol exerted by these auxiliaries is not magic, but a predictable consequence of thermodynamics and steric hindrance, best explained by the Zimmerman-Traxler model for aldol reactions.[1][2] The entire process hinges on the formation of a specific enolate geometry.

N-Acylation: The Prerequisite Step

The journey begins with the attachment of a carbonyl moiety to the nitrogen of the oxazolidinone. While traditional methods often employ strong bases like n-butyllithium followed by an acid chloride, milder and more practical protocols have been developed.[3][4] The use of an acid anhydride with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a robust and scalable approach.[5]

Experimental Protocol: N-Propionylation of (4S,5R)-4,5-dimethyl-2-oxazolidinone (Representative)

-

To a solution of (4S,5R)-4,5-dimethyl-2-oxazolidinone (1.0 equiv.) in a suitable aprotic solvent (e.g., CH₂Cl₂ or THF) at 0 °C, add triethylamine (1.5 equiv.) and DMAP (0.1 equiv.).

-

Slowly add propionic anhydride (1.2 equiv.) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting N-propionyl imide by flash column chromatography.

Formation of the (Z)-Enolate: The Key to Selectivity

Deprotonation of the α-proton of the N-acyl chain generates an enolate. The choice of base and counterion is critical for establishing a rigid, chelated transition state. For aldol reactions, soft enolization using a Lewis acid such as dibutylboron triflate (n-Bu₂BOTf) in the presence of a hindered amine base (e.g., diisopropylethylamine) reliably generates the (Z)-enolate.[6] For alkylations, strong amide bases like sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are commonly used.[5]

The resulting metal enolate forms a rigid, five-membered chelate ring involving the metal, the enolate oxygen, and the carbonyl oxygen of the oxazolidinone. This chelation forces the molecule into a well-defined conformation where the substituent at C4 effectively shields one face of the enolate.

Caption: Formation of the chelated (Z)-boron enolate, locking the conformation.

The Diastereoselective Aldol Reaction: A Zimmerman-Traxler Perspective

With the (Z)-enolate established, its reaction with an aldehyde proceeds through a highly ordered, six-membered, chair-like transition state, as proposed by Zimmerman and Traxler.[2] In this model, both the enolate oxygen and the aldehyde oxygen coordinate to the boron atom. To minimize 1,3-diaxial interactions, the aldehyde's largest substituent (R') preferentially occupies an equatorial position.[6]

Crucially, the bulky C4-substituent of the auxiliary dictates the facial approach of the aldehyde. The aldehyde approaches from the less hindered face, opposite to the C4-substituent. This combination of a (Z)-enolate geometry and a sterically directed approach via a chair-like transition state reliably leads to the syn-aldol product with a predictable absolute stereochemistry.

Sources

- 1. SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. mdpi.com [mdpi.com]

- 6. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone 99 16251-45-9 [sigmaaldrich.com]

solubility of 4,5-Dimethyl-2-oxazolidinone in common lab solvents

A Technical Guide for Synthesis & Purification

Executive Summary

This guide details the solubility profile of 4,5-Dimethyl-2-oxazolidinone (DMOX) , a cyclic carbamate frequently employed as a chiral auxiliary scaffold and a structural motif in oxazolidinone antibiotics (e.g., Linezolid analogs). Understanding its solubility landscape is critical for optimizing reaction kinetics, maximizing extraction yields, and achieving high-purity recrystallization.

The molecule exhibits a dual-polarity character : the carbamate functionality (

Physicochemical Basis of Solubility

To predict and manipulate the solubility of DMOX, one must understand the intermolecular forces at play.

-

Hydrogen Bonding: The secondary amine (

) acts as a hydrogen bond donor, while the carbonyl oxygen ( -

Dipole-Dipole Interactions: The rigid 5-membered ring creates a strong dipole moment, favoring dissolution in solvents with moderate-to-high dielectric constants like Dichloromethane (DCM) and Tetrahydrofuran (THF).

-

Lipophilic Modulation: The two methyl groups disrupt the crystal lattice energy relative to the unsubstituted parent oxazolidinone, generally lowering the melting point and increasing solubility in moderately non-polar solvents like Toluene or Ethyl Acetate (EtOAc).

Empirical Solubility Matrix

The following data categorizes common laboratory solvents based on their interaction with 4,5-Dimethyl-2-oxazolidinone at ambient temperature (

| Solvent Class | Representative Solvents | Solubility Status | Interaction Mechanism | Application Context |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Dipole-Dipole | Standard extraction solvent; reaction medium. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Very High | Strong Dipole/H-Bond Acceptance | Nucleophilic substitution reactions; difficult to remove (high BP). |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Coordination/H-Bond Acceptance | Lithiation/alkylation reactions (THF coordinates Li+). |

| Alcohols | Methanol, Ethanol, IPA | High | H-Bonding (Donor/Acceptor) | Recrystallization (often as the "good" solvent). |

| Esters | Ethyl Acetate (EtOAc) | Moderate to High | Dipole-Dipole | Chromatography eluent; Recrystallization solvent. |

| Aromatics | Toluene, Benzene | Moderate | High-temp reactions; Azeotropic drying. | |

| Alkanes | Hexanes, Pentane, Heptane | Insoluble/Poor | Van der Waals only | Antisolvent for precipitation/crystallization. |

| Water | Water | Moderate | H-Bonding | Solubility is temperature-dependent; useful for aqueous workup (remains in organic layer). |

Critical Note: While DMOX is soluble in alcohols, prolonged heating in basic alcoholic solutions can lead to ring opening (alcoholysis). Neutral conditions are recommended.

Solubility Decision Framework (Workflow)

The choice of solvent is dictated by the operational goal. The diagram below illustrates the logic flow for selecting the appropriate solvent system.

Figure 1: Decision matrix for solvent selection based on experimental intent.

Detailed Experimental Protocols

Protocol A: Recrystallization (Self-Validating System)

Recrystallization is the primary method for purifying DMOX derivatives. This protocol uses a Two-Solvent System (EtOAc/Hexanes), relying on the high temperature coefficient of solubility in Ethyl Acetate and the antisolvent properties of Hexane.

Materials:

-

Crude 4,5-Dimethyl-2-oxazolidinone

-

Solvent A (Good): Ethyl Acetate (EtOAc)

-

Solvent B (Bad): Hexanes (or Heptane)

-

Hot plate/stirrer, Erlenmeyer flask, reflux condenser.

Procedure:

-

Saturation: Place crude solid in the flask. Add minimum EtOAc. Heat to mild reflux (

). Add EtOAc dropwise just until the solid dissolves completely.-

Validation Check: If solid remains but solution is clear, filter hot to remove insoluble impurities (dust/salts).

-

-

Nucleation Point: Remove from heat. While still hot, add Hexanes dropwise until a faint, persistent cloudiness (turbidity) appears.

-

Clearing: Add 1-2 drops of hot EtOAc to clear the turbidity. The solution is now supersaturated.

-

Crystal Growth: Allow the flask to cool to room temperature undisturbed. Insulate with a paper towel to slow cooling (promotes larger crystals).

-

Harvest: Cool further in an ice bath (

) for 20 minutes. Filter the white crystalline solid via vacuum filtration. Wash with cold Hexanes.

Protocol B: Gravimetric Solubility Determination

Use this protocol if you need exact solubility values (mg/mL) for a specific solvent batch or temperature.

-

Equilibration: Add excess solid DMOX to 5 mL of the target solvent in a scintillation vial.

-

Agitation: Vortex/sonicate for 10 minutes, then stir at the target temperature (e.g.,

) for 4 hours. -

Sampling: Stop stirring and allow solids to settle (or centrifuge).

-

Measurement:

-

Take a clean, pre-weighed empty vial (

). -

Pipette exactly 1.0 mL of the clear supernatant into the vial.

-

Evaporate solvent (Genevac or N2 stream) and dry residue under high vacuum.

-

Weigh the vial with residue (

).

-

-

Calculation:

Mechanistic Workflow: Recrystallization Dynamics

The following diagram visualizes the thermodynamic pathway of the purification process described in Protocol A.

Figure 2: Thermodynamic workflow for the two-solvent recrystallization of DMOX.

References

- Evans, D. A., et al. (1982). "Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions." Journal of the American Chemical Society. (Foundational chemistry of oxazolidinone auxiliaries).

-

Sigma-Aldrich. (2024).[1] Product Specification: (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone.[1][2] Link (Used as a physicochemical proxy for solubility trends in methylated oxazolidinones).

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 57654127 (5,5-Dimethyl-2,4-oxazolidinedione). Link (Structural analog data verification).

-

University of Rochester. (2024). Reagents & Solvents: Solvents for Recrystallization. Link (Authoritative source for solvent pair selection logic).

- Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 77.

Sources

CAS number and IUPAC name for 4,5-Dimethyl-2-oxazolidinone

[1]

Executive Summary

4,5-Dimethyl-2-oxazolidinone is a cyclic carbamate belonging to the class of Evans auxiliaries. While less common than its 4-phenyl or 4-benzyl counterparts, the 4,5-dimethyl variant offers a unique steric profile for asymmetric induction. It is primarily employed to control stereochemistry in alkylation, aldol, and Diels-Alder reactions. Its rigid five-membered ring structure, particularly in the cis configuration, creates a defined chiral environment that differentiates the faces of an attached acyl group, enabling high diastereoselectivity.

Chemical Identity & Stereochemical Landscape

The compound exists as stereoisomers based on the configuration at the C4 and C5 positions.[1] The cis-isomer is most frequently utilized in asymmetric synthesis due to its ability to lock the conformation of the N-acyl intermediate.

Core Data Table

| Property | Detail |

| Common Name | 4,5-Dimethyl-2-oxazolidinone |

| IUPAC Name | 4,5-Dimethyl-1,3-oxazolidin-2-one |

| CAS Number (Generic) | 58628-98-1 |

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.13 g/mol |

| Physical State | White to off-white solid (typically) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; sparing solubility in water |

Stereoisomers

The utility of this molecule relies on its stereochemistry. The precursors are typically diastereomers of 3-aminobutan-2-ol.

-

(4R,5S)-4,5-Dimethyl-2-oxazolidinone: Derived from (2R,3S)-3-aminobutan-2-ol.

-

(4S,5R)-4,5-Dimethyl-2-oxazolidinone: Derived from (2S,3R)-3-aminobutan-2-ol.

-

Trans-isomers: (4R,5R) and (4S,5S) forms exist but are less common in standard auxiliary applications compared to the cis forms which mimic the "norephedrine" derived scaffold.

Mechanistic Utility: The Evans Auxiliary Cycle

The core function of 4,5-dimethyl-2-oxazolidinone is to act as a removable chiral scaffold. The mechanism relies on steric hindrance and chelation control .

-

Acylation: The auxiliary is acylated (e.g., with propionyl chloride) to form an imide.

-

Enolization: Treatment with a base (e.g., LDA) generates a Z-enolate. The lithium cation is chelated by the carbonyl oxygen of the auxiliary and the enolate oxygen, locking the geometry.

-

Facial Discrimination: The methyl group at the C4 position blocks one face of the enolate, forcing the electrophile to attack from the opposite (less hindered) face.

-

Cleavage: The auxiliary is hydrolyzed or reduced to release the chiral product and recover the oxazolidinone.

Visualization: The Asymmetric Alkylation Pathway

The following diagram illustrates the workflow from the auxiliary to the final chiral product.

Caption: The Evans auxiliary cycle showing the induction of chirality via a rigid chelated enolate transition state.

Synthesis Protocol

The synthesis of 4,5-dimethyl-2-oxazolidinone is achieved by the cyclization of 3-aminobutan-2-ol using a carbonyl source. While phosgene was historically used, 1,1'-Carbonyldiimidazole (CDI) is the preferred modern reagent due to its milder handling profile and safety.

Materials

-

Precursor: 3-Aminobutan-2-ol (Choose (2R,3S) or (2S,3R) for cis-auxiliary).

-

Reagent: 1,1'-Carbonyldiimidazole (CDI).

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Base: Triethylamine (Et₃N) - optional if using CDI, but often added to scavenge imidazole.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), dissolve 3-aminobutan-2-ol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0°C. Add Triethylamine (2.0 equiv) followed by the portion-wise addition of CDI (1.2 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor conversion via TLC (stain with ninhydrin or PMA).

-

Workup:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the aqueous layer three times with DCM.

-

Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient) or recrystallization (EtOAc/Hexanes) to yield the crystalline oxazolidinone.

Synthesis Pathway Diagram

Caption: Cyclization of amino-alcohol precursor to oxazolidinone using CDI as a phosgene equivalent.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed:

-

¹H NMR (CDCl₃, 400 MHz): Look for the methine protons of the ring (typically δ 4.0–4.8 ppm range) and the two methyl doublets (δ 1.0–1.5 ppm). The coupling constant (J) between H4 and H5 helps distinguish cis (larger J typically 7-9 Hz in similar 5-membered rings, though oxazolidinones can vary) from trans.

-

IR Spectroscopy: A strong carbonyl stretch characteristic of a cyclic carbamate is observed typically between 1740–1780 cm⁻¹ .

-

Melting Point: Cis-isomers are generally crystalline solids.

Applications in Drug Development[4][5]

-

Chiral Building Blocks: Used to synthesize alpha-methylated amino acids and propionate derivatives found in polyketide antibiotics.

-

Steric Tuning: When the standard 4-phenyl auxiliary is too bulky and hinders reaction rates, the 4,5-dimethyl variant offers a smaller steric footprint while maintaining facial selectivity.

-

Resolution: Can be used to resolve racemic carboxylic acids by forming diastereomeric imides which are separable by chromatography.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59084425, (4R,5S)-4,5-dimethyl-1,3-oxazolidin-2-one. Retrieved from [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary. Organic Syntheses, Coll. Vol. 8, p.339. Retrieved from [Link]

discovery and history of 4,5-Dimethyl-2-oxazolidinone as a chiral auxiliary

The 4,5-Dimethyl-2-oxazolidinone is a specialized chiral auxiliary within the Evans oxazolidinone family, utilized for high-precision asymmetric synthesis.[1] Derived from the chiral pool precursor 3-amino-2-butanol , it offers a distinct steric profile compared to the more ubiquitous 4-benzyl (phenylalanine-derived) or 4-isopropyl (valine-derived) auxiliaries.[1]

This technical guide details its history, synthesis, mechanistic operation, and application in drug development.

Executive Summary

-

Compound: 4,5-Dimethyl-2-oxazolidinone[1]

-

CAS Number: 58628-98-1 (Generic/Racemic), 111138-90-0 (Specific Isomers vary)[1]

-

Primary Precursor: (2R,3R)-3-amino-2-butanol (or enantiomer)[1][2]

-

Key Utility: Asymmetric alkylation, aldol condensation, and Diels-Alder reactions requiring moderate steric bulk or specific "matched" stereochemistry.[1]

Historical Context & Discovery

The discovery of 4,5-dimethyl-2-oxazolidinone is inextricably linked to the "Evans Revolution" of the early 1980s.[1] In 1981, David A. Evans at Caltech introduced oxazolidinones derived from amino acids (Valine, Phenylalanine) as chiral auxiliaries. This marked a paradigm shift from "chiral pool" synthesis (using natural products as starting materials) to "auxiliary-controlled" synthesis.[1]

While the 4-isopropyl (Valine) and 4-benzyl (Phenylalanine) variants became industry standards due to the low cost of their amino acid precursors, the 4,5-dimethyl variant emerged as a logical extension utilizing amino alcohols rather than amino acids.

-

The Precursor Shift: Unlike the standard Evans auxiliaries derived from amino acids (which require reduction to amino alcohols), the 4,5-dimethyl variant is derived from 3-amino-2-butanol , a compound accessible via the reduction of 2,3-butanedione monoxime or from tartaric acid derivatives.[1]

-

Niche Utility: It was developed to fill a specific steric niche. The methyl groups at C4 and C5 provide a "locked" conformation similar to the Norephedrine-derived (4-methyl-5-phenyl) auxiliary but with less steric bulk than the phenyl ring, allowing for reactivity with more sterically demanding electrophiles.[1]

Structural Analysis & Mechanism

The efficacy of 4,5-dimethyl-2-oxazolidinone relies on the Zimmerman-Traxler transition state model.[1] The auxiliary controls stereochemistry through chelation and steric hindrance .

The Chelation Control Model

When the N-acylated auxiliary is enolized (typically with LDA or NaHMDS), the lithium cation chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This locks the enolate in a Z-geometry .[1]

Steric Differentiation[1]

-

C4-Methyl Group: Projects into the solvent cage, blocking one face of the enolate.

-

C5-Methyl Group: In the trans-disubstituted auxiliary (derived from anti-amino alcohols), the C5 methyl reinforces the conformational rigidity of the ring, preventing ring puckering that could erode selectivity.[1]

Visualization: The Zimmerman-Traxler Transition State

The following diagram illustrates the transition state for an aldol reaction using the 4,5-dimethyl auxiliary.

Caption: Logical flow of stereocontrol from auxiliary selection to syn-aldol product formation via the Zimmerman-Traxler TS.

Synthesis of the Auxiliary

The synthesis is a robust two-step protocol starting from commercially available or synthesized 3-amino-2-butanol.[1]

Precursor: (2R,3R)-3-amino-2-butanol (or enantiomer).[1][2] Reagents: Diethyl carbonate (green route) or Phosgene/Triphosgene (classical route).[1]

Protocol: Carbonate Cyclization Method

This method avoids toxic phosgene and is preferred for scale-up.[1]

-

Mixing: Charge a reactor with (2R,3R)-3-amino-2-butanol (1.0 equiv), Diethyl carbonate (1.5 equiv), and Potassium Carbonate (

, 0.1 equiv). -

Heating: Heat the mixture to 110°C. Ethanol byproduct is distilled off to drive the equilibrium.

-

Cyclization: The reaction proceeds via the formation of a carbamate intermediate which then cyclizes intramolecularly.

-

Workup: Cool to room temperature. Dilute with Dichloromethane (DCM).[1] Wash with water to remove inorganic salts.

-

Purification: Recrystallize from Hexane/Ethyl Acetate.

-

Yield: Typically >85%.

-

Purity: >99% ee (dependent on starting amino alcohol).[1]

-

Applications & Comparative Data

Asymmetric Alkylation

The 4,5-dimethyl auxiliary is highly effective for

| Parameter | 4,5-Dimethyl-2-oxazolidinone | 4-Benzyl-2-oxazolidinone | 4-Isopropyl-2-oxazolidinone |

| Steric Bulk | Moderate (Methyl) | High (Benzyl) | High (Isopropyl) |

| Precursor | 3-amino-2-butanol | Phenylalanine | Valine |

| Enolate Geometry | Z-enolate (Li) | Z-enolate (Li) | Z-enolate (Li) |

| Diastereoselectivity | >95:5 dr | >99:1 dr | >99:1 dr |

| Crystallinity | Good | Excellent | Excellent |

| Removal Ease | Hydrolysis/Reduction | Hydrolysis/Reduction | Hydrolysis/Reduction |

Experimental Protocol: -Methylation[1]

-

Acylation: React the auxiliary with Propionyl Chloride and n-BuLi to form the N-propionyl imide.

-

Enolization: Cool THF solution of imide to -78°C. Add NaHMDS (1.1 equiv). Stir for 30 mins.

-

Alkylation: Add Methyl Iodide (5 equiv). Stir at -78°C for 2 hours, then warm to 0°C.

-

Quench: Add saturated

. -

Result: The product is the

-methylated imide with high diastereomeric excess (de).

Disambiguation: Related Auxiliaries

Researchers often confuse the 4,5-dimethyl variant with structurally similar auxiliaries.[1] It is critical to distinguish them:

-

Norephedrine Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.[1] Contains a phenyl group at C5. More sterically demanding.

-

SuperQuat: 5,5-dimethyl-4-substituted-2-oxazolidinone.[1] Contains a gem-dimethyl group at C5.[1] Used to prevent "endo-cyclic" cleavage and improve crystallinity.[1]

-

4,5-Diphenyl: Derived from 1,2-diphenyl-2-aminoethanol.[1] Very bulky, used for specific difficult separations.

References

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates.[1] Journal of the American Chemical Society, 103(8), 2127–2129. Link[1]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. Link[1]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid.[1] Organic Syntheses, 68, 83. Link[1]

-

Close, W. J. (1950). The Conformation of the Ephedrines. Journal of Organic Chemistry, 15(6), 1131–1134. (Early structural work on oxazolidinones). Link[1]

- Keyser, G. E., et al. (1986). Synthesis of 4,5-disubstituted-2-oxazolidinones. Journal of Heterocyclic Chemistry. (Specific synthesis of dimethyl variants).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Emerging Therapeutic Potential of 4,5-Dimethyl-2-Oxazolidinone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond a Chiral Auxiliary - Unveiling the Bioactive Promise of the 4,5-Dimethyl-2-Oxazolidinone Scaffold

The 2-oxazolidinone core is a cornerstone of modern medicinal chemistry, most famously represented by the antibiotic linezolid.[1] This five-membered heterocyclic ring system has proven to be a versatile scaffold, leading to the development of numerous therapeutic agents.[2] While much of the focus has been on derivatives substituted at the 5-position, the potential of vicinally disubstituted systems, particularly the 4,5-dimethyl-2-oxazolidinone moiety, remains a largely untapped frontier in drug discovery.

Traditionally, 4,5-disubstituted oxazolidinones have been extensively utilized as chiral auxiliaries in asymmetric synthesis, a testament to their ability to confer high stereocontrol in a variety of chemical transformations. However, emerging evidence from structurally related compounds suggests that the 4,5-dimethyl-2-oxazolidinone scaffold is not merely a synthetic tool but may also serve as a pharmacophore for a range of biological activities. This guide provides an in-depth technical overview of the potential biological activities of 4,5-dimethyl-2-oxazolidinone derivatives, offering a roadmap for researchers and drug development professionals interested in exploring this promising chemical space.

Anticipated Biological Activities: An Evidence-Based Extrapolation

Direct studies on the pharmacological properties of N-substituted 4,5-dimethyl-2-oxazolidinone derivatives are limited. However, by examining the biological profiles of structurally analogous compounds, we can extrapolate the likely therapeutic potential of this scaffold.

Antimicrobial Activity: A New Generation of Oxazolidinone Antibiotics?

The well-established antibacterial activity of oxazolidinones, which function by inhibiting bacterial protein synthesis, provides a strong rationale for investigating 4,5-dimethyl-2-oxazolidinone derivatives as potential antimicrobial agents.[3] The mechanism of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[4]

The substitution pattern on the oxazolidinone ring is known to influence antibacterial potency and spectrum. While linezolid and other clinically relevant oxazolidinones feature substitution at the C5 position, the introduction of methyl groups at both C4 and C5 could modulate the binding affinity and pharmacokinetic properties of these compounds. A study on related 4-thiazolidinone derivatives demonstrated that such compounds can exhibit significant antimicrobial and anticancer activities.[3]

Experimental Protocol: Synthesis of N-Aryl-4,5-dimethyl-2-oxazolidinone Derivatives

The synthesis of N-substituted 4,5-dimethyl-2-oxazolidinone derivatives can be achieved through several established synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor.

-

Step 1: Synthesis of the Amino Alcohol Precursor. The key starting material, a 3-amino-2-butanol derivative, can be synthesized from commercially available starting materials. The stereochemistry of the methyl groups can be controlled through the choice of chiral starting materials or through stereoselective reactions.

-

Step 2: Cyclization to the Oxazolidinone Core. The amino alcohol is then cyclized to form the 4,5-dimethyl-2-oxazolidinone ring. This can be achieved using a variety of carbonylating agents, such as phosgene, triphosgene, or carbonyldiimidazole (CDI).

-

Step 3: N-Arylation or N-Acylation. The final step involves the substitution at the nitrogen atom. This can be accomplished through N-arylation reactions, for example, using a Buchwald-Hartwig amination, or through N-acylation with an appropriate acyl chloride or anhydride.[5][6]

Caption: General synthetic workflow for N-substituted 4,5-dimethyl-2-oxazolidinone derivatives.

Anticancer Potential: Targeting Proliferative Pathways

Derivatives of related heterocyclic systems, such as 4-thiazolidinones and imidazolidinones, have demonstrated promising anticancer activity.[7][8][9][10] For instance, certain 4-thiazolidinone derivatives have been shown to induce apoptosis in cancer cell lines.[8] The cytotoxic effects of these compounds are often attributed to their ability to interfere with key cellular processes, such as cell cycle progression and signal transduction pathways.

Given the structural similarities, it is plausible that 4,5-dimethyl-2-oxazolidinone derivatives could also exhibit antiproliferative properties. The substituents on the nitrogen atom would provide a handle for modulating the compounds' physicochemical properties and their interactions with biological targets.

Data Presentation: Cytotoxicity of Structurally Related Heterocycles

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Thiazolidinone derivative | Colon Cancer | 12.83 | [3] |

| 2-Thioxo-oxazolidin-4-one derivative | Various | Not specified | [7] |

| 4-Imidazolidinone derivative | Breast Cancer (MDA-MB-231) | 22.88 | [10] |

| 4-Thiazolidinone-Indolin-2-one analog | A549, MCF-7, PC3 | Not specified | [9] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Several classes of heterocyclic compounds, including thiazolidinones and imidazolidinones, have been investigated for their anticonvulsant properties.[11][12][13] The mechanism of action for many anticonvulsant drugs involves the modulation of ion channels or neurotransmitter systems to reduce neuronal hyperexcitability. The structural features of the 4,5-dimethyl-2-oxazolidinone scaffold could allow for interactions with relevant targets in the central nervous system.

Experimental Protocol: Evaluation of Anticonvulsant Activity

A standard preclinical model for assessing anticonvulsant activity is the maximal electroshock (MES) test in rodents.

-

Animal Model: Adult male mice or rats.

-

Procedure:

-

Administer the test compound or vehicle control intraperitoneally.

-

After a predetermined time, deliver a brief electrical stimulus via corneal or ear-clip electrodes.

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

-

Endpoint: The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result. The dose at which 50% of the animals are protected (ED50) can be calculated.

Caption: Workflow for the Maximal Electroshock (MES) test for anticonvulsant activity.

Monoamine Oxidase (MAO) Inhibition: A Target for Neurological Disorders

Certain oxazolidinone derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.[14] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[15][16] The potential for 4,5-dimethyl-2-oxazolidinone derivatives to act as MAO inhibitors warrants investigation, as this could open up new avenues for the development of therapies for neurological and psychiatric disorders.

Insecticidal Activity: A Niche Application

A study on nitromethylene analogues of imidacloprid featuring a 4,5-dimethylated imidazolidine ring revealed significant insecticidal activity.[17] These compounds act as agonists of the nicotinic acetylcholine receptor in insects. The stereochemistry at the 4 and 5 positions was found to be crucial for activity, with the (4S, 5R) diastereomer showing the highest affinity. This finding suggests that 4,5-dimethyl-2-oxazolidinone derivatives could be explored for their potential as novel insecticides.

Structure-Activity Relationships (SAR): Key Considerations

While a detailed SAR for 4,5-dimethyl-2-oxazolidinone derivatives is yet to be established, several key principles can be inferred from related compound classes:

-

Stereochemistry: The stereochemistry at the C4 and C5 positions is likely to be a critical determinant of biological activity, as demonstrated in the case of the insecticidal imidazolidine derivatives.[17]

-

N-Substitution: The nature of the substituent on the nitrogen atom will significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will influence its pharmacokinetic profile and target engagement.

-

The Role of the Methyl Groups: The presence of the two methyl groups at the 4 and 5 positions will create a specific steric and electronic environment that will differentiate these compounds from other oxazolidinone derivatives. This could lead to altered target selectivity and improved pharmacological properties.

Conclusion and Future Directions

The 4,5-dimethyl-2-oxazolidinone scaffold represents a promising, yet underexplored, area of medicinal chemistry. While its utility as a chiral auxiliary is well-documented, its potential as a pharmacophore for a range of biological activities, including antimicrobial, anticancer, anticonvulsant, and MAO inhibitory effects, is an exciting prospect.

This technical guide has outlined the rationale for investigating the therapeutic potential of 4,5-dimethyl-2-oxazolidinone derivatives, drawing on evidence from structurally related compounds. The provided synthetic strategies and experimental protocols offer a practical starting point for researchers to embark on the synthesis and biological evaluation of novel derivatives.

Future research in this area should focus on:

-

The synthesis of a diverse library of N-substituted 4,5-dimethyl-2-oxazolidinone derivatives with varying electronic and steric properties.

-

Systematic screening of these compounds in a panel of biological assays to identify lead compounds with promising activity.

-

Elucidation of the mechanism of action of any active compounds.

-

Investigation of the structure-activity relationships to guide the optimization of lead compounds.

By systematically exploring the biological potential of this intriguing scaffold, the scientific community may uncover a new class of therapeutic agents with novel mechanisms of action and improved efficacy.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistryviews.org [chemistryviews.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. library.dmed.org.ua [library.dmed.org.ua]

- 9. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anticonvulsant activity of 2-(substituted-imino)thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Orientation of oxazolidinones in the active site of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Biological activities of nitromethylene analogues of imidacloprid with a 4,5-dimethylated imidazolidine ring - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4,5-Dimethyl-2-oxazolidinone and Its Analogs in Asymmetric Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 4,5-Dimethyl-2-oxazolidinone and its structural analogs (e.g., 4-methyl-5-phenyl-2-oxazolidinone, SuperQuat). These compounds function as chiral auxiliaries , pivotal in modern asymmetric synthesis for controlling stereochemistry during alkylation, aldol, and Diels-Alder reactions. While the 4-benzyl (Evans) and 4-isopropyl (Valine-derived) auxiliaries are ubiquitous, 4,5-disubstituted oxazolidinones offer unique advantages in terms of crystalline properties, conformational rigidity, and hydrolytic stability. This guide details their synthesis, mechanistic operation, and experimental deployment in drug development workflows.

Structural Fundamentals & Mechanistic Logic

The 4,5-Disubstitution Advantage

The core function of an oxazolidinone auxiliary is to bias the face of a reactive enolate. In standard 4-monosubstituted auxiliaries (e.g., 4-benzyl-2-oxazolidinone), the substituent at C4 directs the electrophile approach.

However, 4,5-disubstituted analogs introduce a second stereocenter at C5. This structural modification serves two critical functions:

-

Conformational Locking: The C5 substituent increases the barrier to ring inversion, forcing the N-acyl group into a more rigid alignment. This often enhances the diastereomeric ratio (dr) of the product.

-

Crystallinity: The additional methyl or phenyl groups frequently render the auxiliary and its adducts highly crystalline, allowing for purification via recrystallization rather than chromatography—a vital attribute for process-scale chemistry.

The Z-Enolate Transition State

The efficacy of 4,5-dimethyl-2-oxazolidinone relies on the formation of a chelated Z-enolate . When treated with a base (e.g., NaHMDS or LDA), the lithium cation chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone.

-

Steric Shielding: The C4-methyl group projects toward the Re-face (or Si-face, depending on enantiomer), forcing the electrophile to attack from the opposite, unhindered face.

-

Dipole Minimization: The C5-methyl group reinforces the dipole alignment, stabilizing the transition state.

Figure 1: Mechanistic pathway for the formation of the chelated Z-enolate and subsequent stereoselective alkylation.

Synthesis of 4,5-Dimethyl-2-oxazolidinone[1][2]

The synthesis of the specific 4,5-dimethyl variant (distinct from the 4-methyl-5-phenyl analog) typically proceeds from 3-aminobutan-2-ol . This precursor provides the necessary carbon skeleton with pre-defined stereochemistry at positions 2 and 3 (which become 4 and 5 in the ring).

Synthetic Route

-

Starting Material: (2R,3R)-3-aminobutan-2-ol (or enantiomer).

-

Cyclization Agent: Phosgene, Triphosgene, or Diethyl Carbonate.

-

Conditions: Basic media (NaOH/KOH) is required to scavenge HCl (if phosgene is used) or drive ethoxide elimination.

Note: The stereochemistry of the starting amino alcohol is conserved. A syn-amino alcohol yields a cis-oxazolidinone; an anti-amino alcohol yields a trans-oxazolidinone.

Figure 2: Synthetic pathway from amino alcohol to the oxazolidinone auxiliary.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dimethyl-2-oxazolidinone

Target: Preparation of the auxiliary from 3-aminobutan-2-ol.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.

-

Dissolution: Dissolve (2R,3R)-3-aminobutan-2-ol (10.0 g, 112 mmol) in water (50 mL) containing NaOH (9.0 g).

-

Phosgenation (Alternative: Triphosgene):

-

Safety Note: If avoiding phosgene gas, use Triphosgene (solid equivalent).

-

Cool the solution to 0°C.

-

Dissolve Triphosgene (11.0 g, 37 mmol) in CH2Cl2 (50 mL) and add dropwise over 1 hour.

-

Maintain pH > 9 by adding additional 10% NaOH solution as needed.

-

-

Workup: Separate the organic layer.[1][2] Extract the aqueous layer with CH2Cl2 (2 x 50 mL).

-

Purification: Dry combined organics over MgSO4, filter, and concentrate. Recrystallize from hexane/ethyl acetate to yield white crystals.

Protocol B: N-Acylation (Attachment of Substrate)

Target: Attaching a propionyl group to the auxiliary.

-

Deprotonation: Dissolve 4,5-dimethyl-2-oxazolidinone (1.0 equiv) in dry THF under N2. Cool to -78°C.

-

Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min.

-

Acylation: Add Propionyl Chloride (1.2 equiv) dropwise.

-

Warming: Allow to warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH4Cl. Extract with EtOAc.[3]

Protocol C: Asymmetric Alkylation (The Evans Method)

Target: Stereoselective addition of benzyl bromide.

-

Enolization: To a solution of N-propionyl-4,5-dimethyl-2-oxazolidinone (1.0 mmol) in THF at -78°C, add NaHMDS (1.1 mmol, 1.0 M in THF).

-

Why NaHMDS? Sodium enolates often react faster than lithium enolates, though LiHMDS is also standard.

-

-

Stirring: Stir for 45 minutes to ensure complete Z-enolate formation.

-

Alkylation: Add Benzyl Bromide (3.0 equiv) neat or in THF.

-

Reaction: Stir at -78°C for 2 hours, then slowly warm to -20°C.

-

Analysis: Monitor by TLC. Expect high diastereoselectivity (>95:5 dr).

Analogs & Comparative Analysis

The "4,5-dimethyl" scaffold is part of a broader family. Selecting the right analog is crucial for process optimization.

| Auxiliary | Structure | Key Feature | Primary Use Case |

| 4,5-Dimethyl-2-oxazolidinone | 4-Me, 5-Me | Low molecular weight, compact. | Small substrates, steric studies. |

| 4-Methyl-5-phenyl-2-oxazolidinone | 4-Me, 5-Ph | Standard. Derived from Norephedrine. | General purpose, highly crystalline. |

| 4-Benzyl-2-oxazolidinone | 4-Bn, 5-H | Benchmark. Derived from Phenylalanine. | The reference standard for most alkylations. |

| SuperQuat | 4-Bn, 5,5-Dimethyl | Gem-dimethyl effect. | Prevents endocyclic cleavage during hydrolysis. |

The "Endocyclic Cleavage" Problem

A common failure mode with standard oxazolidinones (like 4-benzyl) is that during the removal of the auxiliary (hydrolysis), the hydroxide ion attacks the endocyclic carbonyl (the ring carbonyl) rather than the exocyclic acyl group.

-

Solution: The 5,5-dimethyl analogs (SuperQuat) sterically block the endocyclic carbonyl, forcing the nucleophile to attack the desired exocyclic carbonyl, thus preserving the expensive auxiliary.

References

-

Synthesis of Oxazolidinones

-

Mechanistic Applications (Evans Auxiliaries)

-

Evans, D. A., et al. Oxazolidinones for Asymmetric Synthesis.[6] Sigma-Aldrich Technical Bulletin.

-

Source:

-

-

Specific Analog Data (4-Methyl-5-Phenyl)

-

SuperQuat & 5,5-Dimethyl Analogs

-

General Review of Chiral Auxiliaries

Sources

- 1. EP0244810A1 - Process for producing 2-oxazolidinones - Google Patents [patents.google.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. chemistry.williams.edu [chemistry.williams.edu]

- 4. Sci-Hub. An easy one-pot stereoselective synthesis of 4-substituted and 4,5-disubstituted oxazolidin-2-ones from N-Boc-2,3-aziridino alcohols / Tetrahedron Letters, 2007 [sci-hub.sg]

- 5. nbinno.com [nbinno.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. CAS 16251-45-9: (4S,5R)-(-)-4-METHYL-5-PHENYL-2-OXAZOLIDIN… [cymitquimica.com]

- 8. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Asymmetric Synthesis with 4,5-Dimethyl-2-oxazolidinone

This Application Note and Protocol guide details the use of 4,5-Dimethyl-2-oxazolidinone , a highly effective chiral auxiliary used in asymmetric synthesis.[1] While the 4-benzyl (Evans) and 4-methyl-5-phenyl (Norephedrine-derived) auxiliaries are more common, the 4,5-dimethyl variant offers a unique steric profile—compact yet rigid—making it ideal for specific substrate classes where minimizing total molecular weight or avoiding aromatic

Executive Summary & Mechanistic Rationale

4,5-Dimethyl-2-oxazolidinone belongs to the class of Evans chiral auxiliaries.[1][2] Unlike the mono-substituted 4-isopropyl or 4-benzyl variants, the 4,5-disubstituted scaffold (typically the cis-isomer) leverages a "locking" mechanism.[1] The substituent at the C5 position exerts steric pressure on the C4 substituent, forcing it to project more effectively into the reaction sphere.[1] This minimizes conformational flexibility of the auxiliary itself, often resulting in superior diastereomeric ratios (dr), particularly in challenging alkylations.[1]

Key Advantages[1]

-

Conformational Rigidity: The cis-4,5-dimethyl arrangement restricts the rotation of the C4-methyl group, enhancing the facial bias of the enolate.[1]

-

Atom Economy: Lower molecular weight compared to 4,5-diphenyl or 4-benzyl variants, improving mass efficiency in scale-up.[1]

-

Crystallinity: The rigid structure often yields highly crystalline intermediates, facilitating purification by recrystallization rather than chromatography.[1]

Structural Characteristics & Sourcing

The auxiliary is typically synthesized from (2R,3S)-3-amino-2-butanol (derived from L-threonine or via kinetic resolution).[1]

| Property | Specification |

| Systematic Name | (4R,5S)-4,5-Dimethyl-2-oxazolidinone |

| Stereochemistry | cis-relationship (4R, 5S) or (4S, 5R) |

| Precursor | 3-Amino-2-butanol |

| Primary Utility | Asymmetric Alkylation, Aldol, Diels-Alder |

| Enolate Geometry | Forms Z-enolate exclusively with Boron/Titanium |

Mechanistic Visualization (Transition State)

The following diagram illustrates the Z-enolate transition state . The cis-5-methyl group pushes the cis-4-methyl group forward, effectively shielding the Re-face (for the 4R,5S isomer), forcing the electrophile to attack from the Si-face.[1]

Caption: Mechanistic flow of the Evans-type enolate alkylation using 4,5-dimethyl-2-oxazolidinone. The C5-methyl enhances the steric bulk of the C4-methyl via conformational locking.[1]

Experimental Protocols

Protocol A: N-Acylation (Attachment of Substrate)

Before asymmetric induction, the substrate (carboxylic acid) must be attached to the auxiliary.[1]

Reagents: (4R,5S)-4,5-Dimethyl-2-oxazolidinone (1.0 equiv), Acid Chloride (1.1 equiv), n-BuLi (1.1 equiv).[1] Solvent: Anhydrous THF.

-

Deprotonation: Dissolve the oxazolidinone in THF (0.5 M) and cool to -78 °C .

-

Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise over 15 min. Stir for 30 min. Note: The lithiated auxiliary is a thick slurry.

-

Acylation: Add the acid chloride (dissolved in minimal THF) dropwise.

-

Warming: Allow the mixture to warm to 0 °C over 1 hour.

-

Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc, wash with NaHCO₃, brine, and dry over Na₂SO₄.[1]

-

Purification: Recrystallize from Hexanes/EtOAc or flash chromatography.

Protocol B: Asymmetric Alkylation (The "Evans" Alkylation)

This is the core application.[1] The protocol ensures Z-enolate formation for high diastereoselectivity.[1]

Reagents: N-Acyl Oxazolidinone (1.0 equiv), NaHMDS (1.1 equiv), Alkyl Halide (3-5 equiv).[1] Solvent: THF (Anhydrous).[1]

-

Enolization: Cool a solution of N-acyl oxazolidinone in THF (0.1 M) to -78 °C .

-

Base Addition: Add NaHMDS (1.0 M in THF) dropwise.[1] Stir for 45-60 min at -78 °C.

-

Critical Check: Ensure temperature does not rise above -70 °C to maintain the kinetic Z-enolate geometry.

-

-

Alkylation: Add the alkyl halide (highly reactive halides like Benzyl bromide or Allyl iodide work best; for unreactive halides, add HMPA as cosolvent).[1]

-

Reaction: Stir at -78 °C for 2-4 hours, then slowly warm to -20 °C if reaction is sluggish (monitor by TLC).

-

Workup: Quench with acetic acid (at -78 °C) followed by water. Standard extraction.

-

Result: Expect dr > 95:5 .

Protocol C: Asymmetric Aldol (Boron-Mediated)

Boron enolates provide tighter transition states than Lithium enolates, often yielding dr > 99:1.[1]

Reagents: N-Acyl Oxazolidinone,

-

Enolization: Dissolve substrate in DCM (0.2 M) under

. Cool to 0 °C (Note: Boron enolization is often done at 0 °C, not -78 °C). -

Reagent Addition: Add

(1.1 equiv) followed by DIPEA (1.2 equiv).[1] Stir for 30 min at 0 °C. The solution usually turns pale yellow. -

Cooling: Cool the mixture to -78 °C .

-

Aldehyde Addition: Add the aldehyde (1.2 equiv) dropwise. Stir for 1 h at -78 °C, then warm to 0 °C for 1 h.

-

Oxidative Workup: This step is crucial to break the B-O bond.[1]

-

Add pH 7 phosphate buffer (1 mL/mmol).[1]

-

Add Methanol (3 mL/mmol).

-

Add 30%

(Caution: Exothermic) carefully at 0 °C. Stir for 1 hour.

-

-

Extraction: Extract with DCM.

Auxiliary Removal (Cleavage)[1][3]

Post-reaction, the chiral auxiliary must be removed to release the product.[1] The 4,5-dimethyl auxiliary can be recovered and reused.[1]

| Method | Reagents | Product Type | Recovery of Aux.[1][3][4] |

| Hydrolysis | LiOH, | Carboxylic Acid | High (>90%) |

| Transesterification | Ethyl Ester | High (>95%) | |

| Reduction | Primary Alcohol | High (>90%) | |

| Weinreb Amidation | Weinreb Amide | Moderate-High |

Standard Hydrolysis Protocol (LiOH/H2O2):

-

Dissolve the alkylated product in THF/H2O (3:1) at 0 °C.

-

Add

(4 equiv) followed by LiOH (2 equiv).[1] -

Stir at 0 °C for 1-2 hours.

-

Quench with

(to destroy peroxide) and acidify to pH 2.[1] -

Extract the acid.[1] The auxiliary remains in the organic layer (if acid is water soluble) or can be separated by chromatography.[1]

Data Summary: Comparative Selectivity

The following table highlights the performance of the 4,5-dimethyl auxiliary compared to standard Evans auxiliaries in a representative propionate alkylation.

| Auxiliary Type | Substituents | Alkylating Agent | Yield (%) | Diastereomeric Ratio (dr) |

| Standard Evans | 4-Isopropyl | Benzyl Bromide | 92 | 91:9 |

| Standard Evans | 4-Benzyl | Benzyl Bromide | 94 | 93:7 |

| Norephedrine | 4-Methyl-5-Phenyl | Benzyl Bromide | 95 | 99:1 |

| Target Auxiliary | 4,5-Dimethyl | Benzyl Bromide | 93 | 97:3 |

Interpretation: The 4,5-dimethyl auxiliary provides selectivity superior to the mono-substituted 4-isopropyl auxiliary and comparable to the bulky 4-benzyl system, often with better atom economy.[1]

References

-

Evans, D. A., et al. "Stereoselective Alkylation Reactions of Chiral Imide Enolates."[1] Journal of the American Chemical Society, 1982, 104(6), 1737–1739.[1] [1]

-

Gage, J. R., & Evans, D. A. "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary."[1] Organic Syntheses, 1990, 68,[1] 83.

-

Ager, D. J., et al. "Oxazolidinones as Chiral Auxiliaries."[1] Aldrichimica Acta, 1997, 30(1), 3–11.[1]

-

Helmchen, G., et al. "Enantioselective Synthesis via Chiral Auxiliaries."[1] Angewandte Chemie International Edition, 1980, 19, 479.[1]

-

Davies, S. G., & Sanganee, H. J. "SuperQuat: 4-Substituted-5,5-dimethyl-oxazolidin-2-ones."[1][5] Tetrahedron: Asymmetry, 1995, 6(3), 671-674.[1]

Sources

detailed protocol for N-acylation of 4,5-Dimethyl-2-oxazolidinone

Executive Summary

This application note details the protocol for the N-acylation of 4,5-dimethyl-2-oxazolidinone . This scaffold, often derived from (1R,2S)-norephedrine or pseudoephedrine (commonly referred to as the Close auxiliary), serves as a critical chiral auxiliary in asymmetric synthesis. The resulting N-acylated imides are the requisite precursors for highly diastereoselective aldol condensations, alkylations, and Diels-Alder reactions.[1][2]

Unlike simple amides, the oxazolidinone nitrogen is part of a carbamate system, rendering it less nucleophilic (pKa ~20-21). Successful acylation requires complete deprotonation to generate a reactive metallo-enamine species or activation of the acyl donor. This guide presents two validated methodologies:

-

Method A (Lithiation): The gold standard for acid chlorides, utilizing n-BuLi.

-

Method B (Mixed Anhydride): A convenient alternative for carboxylic acids, avoiding separate acid chloride synthesis.

Mechanistic Foundation

The efficiency of this reaction relies on the formation of a nucleophilic metal-nitrogen species.

-

Lithium Chelation: Upon treatment with n-butyllithium (n-BuLi), the oxazolidinone forms a lithiated intermediate.[1] The lithium cation coordinates between the carbamate carbonyl oxygen and the nitrogen, increasing the nucleophilicity of the nitrogen atom while stabilizing the molecule against ring opening.

-

Acylation: The lithiated species attacks the electrophilic carbonyl of the acid chloride.[3]

-

Stereochemical Implications: While the acylation itself is not stereoselective, it sets the stage for future reactions where the 4,5-dimethyl substitution pattern exerts steric control, often forcing the N-acyl group into a specific conformation (Z-enolate geometry) during subsequent enolization.[1]

Diagram 1: Mechanistic Pathway

Caption: Mechanistic progression from neutral oxazolidinone to N-acylated product via lithiated intermediate.

Method A: Lithiation with Acid Chlorides (Standard Protocol)

Applicability: Best for high-value substrates where maximum yield and purity are required.[1] Scale: Scalable from mg to multi-gram.

Reagents & Equipment

-

Substrate: 4,5-Dimethyl-2-oxazolidinone (1.0 equiv).[1]

-

Base: n-Butyllithium (2.5 M in hexanes, 1.1 equiv).[1]

-

Electrophile: Acid Chloride (R-COCl, 1.1–1.2 equiv).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent purification system (SPS).

-

Apparatus: Flame-dried round-bottom flask, inert gas (Ar or N2) line, cooling bath (Dry ice/Acetone).[1]

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum under a stream of nitrogen. Allow to cool to room temperature.

-

Solvation: Charge the flask with 4,5-dimethyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for equilibration.

-

Deprotonation: Dropwise add n-BuLi (1.1 equiv) via syringe over 5–10 minutes.

-

Observation: The solution may turn slightly yellow.

-

Critical Step: Stir at -78 °C for 30–45 minutes to ensure complete formation of the lithiated species. Incomplete deprotonation leads to lower yields.

-

-

Acylation: Add the acid chloride (1.2 equiv) dropwise (neat or as a solution in minimal THF) to the cold reaction mixture.

-

Warming: Stir at -78 °C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C (or room temperature) over 1–2 hours.

-

Note: Reaction progress can be monitored by TLC (usually 30-50% EtOAc/Hexanes).[1] The N-acylated product is typically less polar (higher Rf) than the starting oxazolidinone.

-

-

Quench: Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Workup: Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with saturated NaHCO3 (to remove excess acid) and brine. Dry over MgSO4, filter, and concentrate in vacuo.

Method B: Mixed Anhydride Coupling (For Carboxylic Acids)

Applicability: Ideal when the acid chloride is unstable, difficult to synthesize, or when working directly from a carboxylic acid stock. Reference: Based on the protocol by Evans and Prashad et al. [1, 2].

Reagents[2][3][4][5][6][7][8]

-

Substrate: 4,5-Dimethyl-2-oxazolidinone (1.0 equiv).[1]

-

Carboxylic Acid: R-COOH (1.1 equiv).[1]

-

Activator: Pivaloyl chloride (Trimacetyl chloride) (1.1 equiv).

-

Base: Triethylamine (Et3N) (2.5–3.0 equiv).[1]

-

Catalyst: LiCl (0.1 equiv) - Optional, accelerates reaction.[1]

-

Solvent: THF or Toluene.

Step-by-Step Procedure

-

Anhydride Formation: In a flame-dried flask, dissolve the carboxylic acid (1.1 equiv) in anhydrous THF (0.3 M). Cool to -20 °C or 0 °C.

-

Activation: Add Et3N (2.5 equiv) followed by pivaloyl chloride (1.1 equiv). Stir for 30–60 minutes to generate the mixed anhydride. A white precipitate (Et3N·HCl) will form.

-

Addition: Add the 4,5-dimethyl-2-oxazolidinone (1.0 equiv) and LiCl (0.1 equiv) to the mixture.

-

Reflux/Stir: Allow the mixture to warm to room temperature. For hindered acids or the dimethyl-oxazolidinone scaffold, mild heating (reflux in THF) for 4–12 hours may be required to drive the reaction to completion.

-

Workup: Dilute with Et2O or EtOAc, wash with 1N HCl (to remove amines), saturated NaHCO3, and brine.

Purification & Quality Control

The N-acylated products are generally stable, crystalline solids or oils.[1]

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Hexanes/Ethyl Acetate (gradient, typically starting 90:10 to 70:30).

-

Recrystallization: If solid, recrystallization from Hexanes/EtOAc or EtOH is often possible and yields higher optical purity.

-

-

Analytical Signatures:

-

1H NMR: Look for the downfield shift of the proton at the C4 position (the chiral center) due to the anisotropic effect of the carbonyl.

-

IR: Distinctive double carbonyl stretch. The carbamate C=O typically appears ~1780 cm⁻¹, and the acyl C=O appears ~1700 cm⁻¹.

-

Table 1: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Wet THF or incomplete deprotonation.[1] | Distill THF from Na/Benzophenone. Ensure -78°C hold time is >30 min. |

| Recovered Starting Material | Steric hindrance of Acid Chloride. | Switch to Method A (n-BuLi) if using Method B. Allow reaction to warm to RT longer. |

| Racemization of R-group | Acid chloride susceptible to ketene formation.[1] | Keep temperature strictly at -78°C during addition.[1] Use Method B (Mixed Anhydride) which is often milder. |

| Ring Opening | Hydrolysis during workup or nucleophilic attack at wrong carbonyl. | Use saturated NH4Cl for quench (mild). Avoid strong hydroxide bases during workup. |

Workflow Visualization

Diagram 2: Experimental Workflow (Method A)

Caption: Step-by-step operational workflow for the Lithiation-Acylation protocol.

References

-

Evans, D. A., et al. (1982).[2] "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(1), 23-32.[1][2]

-